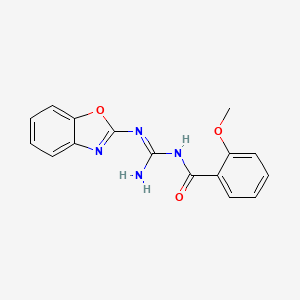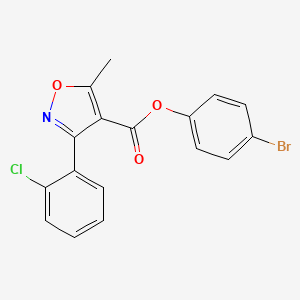![molecular formula C22H24N2O2 B11031244 [(1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetonitrile](/img/structure/B11031244.png)
[(1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetonitrile is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetonitrile typically involves multiple steps. One common approach is the condensation of 1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline with a suitable nitrile source under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are meticulously controlled. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.
Scientific Research Applications
[(1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor or activator of biological pathways.
Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development.
Mechanism of Action
The mechanism by which [(1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially altering the activity of the target molecule. This can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline: This compound shares a similar core structure but lacks the acetonitrile group.
Other Quinoline Derivatives: Compounds with similar quinoline backbones but different substituents can exhibit varying properties and activities.
Uniqueness
[(1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H24N2O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[(1-acetyl-2,2,4-trimethyl-4-phenyl-3H-quinolin-7-yl)oxy]acetonitrile |
InChI |
InChI=1S/C22H24N2O2/c1-16(25)24-20-14-18(26-13-12-23)10-11-19(20)22(4,15-21(24,2)3)17-8-6-5-7-9-17/h5-11,14H,13,15H2,1-4H3 |
InChI Key |
KUKYPDNVAOCZSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=CC(=C2)OCC#N)C(CC1(C)C)(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-1,7-diphenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one](/img/structure/B11031162.png)
![1-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11031163.png)

![1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-4-phenylbutan-1-one](/img/structure/B11031172.png)
![N-(4-chlorophenyl)-2-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11031179.png)

![1-(3-methylphenyl)-3-[N-(4-methylquinazolin-2-yl)carbamimidoyl]thiourea](/img/structure/B11031196.png)
![1-Hydroxyimino-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11031210.png)

![N-(2-chloro-4-methylphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B11031226.png)

![N-[3-(Azepan-1-YL)propyl]but-2-ynamide](/img/structure/B11031232.png)

![N-[2-(Azepan-1-YL)-2-oxoethyl]-2-chloro-N-methylacetamide](/img/structure/B11031235.png)
